molecular formula C8H7N5O2 B2799826 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid CAS No. 1247418-14-9

4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid

Cat. No. B2799826
CAS RN: 1247418-14-9
M. Wt: 205.177
InChI Key: MUVCALKZMCNFQW-UHFFFAOYSA-N
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Description

“4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1247418-14-9 . Its IUPAC name is 4-methyl-2-(4H-1,2,4-triazol-3-yl)-5-pyrimidinecarboxylic acid . The molecular weight of this compound is 205.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N5O2/c1-4-5(8(14)15)2-9-6(12-4)7-10-3-11-13-7/h2-3H,1H3,(H,14,15)(H,10,11,13) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 205.17 . The molecular formula is C8H7N5O2 .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • A comprehensive approach has been developed for synthesizing a library of fused pyridine-4-carboxylic acids, including structures similar to the compound of interest, by Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles. This method also allows for subsequent combinatorial transformations, including amide coupling and esterification, emphasizing the versatility of these compounds in synthetic organic chemistry (Volochnyuk et al., 2010).

Supramolecular Chemistry

  • Research on pyrimidine derivatives, including structures that resemble the target compound, has led to the investigation of these molecules as ligands for co-crystallization with macrocyclic compounds. This has resulted in the formation of 2D and 3D networks through extensive hydrogen bonding, indicating the potential of such compounds in the development of new supramolecular architectures (Fonari et al., 2004).

Biological Activity Studies

  • Novel pyrimidine derivatives have been synthesized, showing potential antibacterial activity. These studies highlight the biological relevance of pyrimidine compounds and their derivatives, indicating a promising area for the development of new antimicrobial agents (Lahmidi et al., 2019).

Supramolecular Polymorphism

  • Studies on Cu(II) coordination complexes derived from triazolopyrimidine analogues have revealed solvent-induced polymorphism, showcasing the influence of solvent type on the structural arrangement of these complexes. This research contributes to our understanding of the impact of solvents on the crystalline structures of coordination compounds, which could be crucial for designing materials with specific properties (Chkirate et al., 2020).

Antimicrobial Activity

  • Triorganotin(IV) complexes with triazolopyrimidine-based ligands have been synthesized and characterized, demonstrating in vitro activity against Gram-positive bacteria. This study exemplifies the application of triazolopyrimidine derivatives in the field of medicinal chemistry, particularly in the design of compounds with potential antimicrobial properties (Ruisi et al., 2010).

properties

IUPAC Name

4-methyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-4-5(8(14)15)2-9-6(12-4)7-10-3-11-13-7/h2-3H,1H3,(H,14,15)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVCALKZMCNFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247418-14-9
Record name 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid
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